



# Application Notes: Formulation of UV-Curable Coatings with Trimethylhexamethylene Diisocyanate (TMDI)

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Compound of Interest		
Compound Name:	Trimethylhexamethylene	
	diisocyanate	
Cat. No.:	B1587484	Get Quote

## Introduction

UV-curable coatings are a class of materials that polymerize and solidify upon exposure to ultraviolet (UV) light.[1] This technology offers significant advantages over traditional thermal curing methods, including rapid curing speeds, reduced energy consumption, and low to zero emissions of volatile organic compounds (VOCs).[2] A typical UV-curable formulation consists of oligomers, monomers (reactive diluents), photoinitiators, and various additives.[1][2]

Urethane acrylate oligomers are frequently used as the primary resin backbone in high-performance UV-curable coatings due to the excellent mechanical properties, chemical resistance, and flexibility they impart to the final cured film.[2][3] These oligomers are synthesized from the reaction of a polyol, a diisocyanate, and a hydroxy-functional acrylate.[4] [5]

The choice of diisocyanate is critical in determining the final properties of the coating. Aliphatic diisocyanates are preferred for applications requiring high weatherability and UV stability, as they are resistant to yellowing upon sun exposure.[6] **Trimethylhexamethylene diisocyanate** (TMDI) is an aliphatic diisocyanate known for imparting excellent flexibility, good chemical resistance, and maintaining low viscosity in formulations.[7] This document provides detailed protocols for the synthesis of a TMDI-based urethane acrylate oligomer, its formulation into a UV-curable coating, and methods for performance evaluation.



## **Key Components and Materials**

The formulation of a UV-curable coating involves a careful selection of components to achieve the desired performance characteristics.

- Oligomer: The backbone of the coating, providing the core physical properties.[2] In this
  protocol, a custom-synthesized TMDI-based urethane acrylate is used.
- Monomers (Reactive Diluents): Low-viscosity liquids that adjust the formulation's viscosity for application and copolymerize with the oligomer to become part of the final cured film.[1]
- Photoinitiator: A compound that absorbs UV light and generates reactive species (free radicals or cations) to initiate the polymerization process.[1]
- Additives: Used in small quantities to modify specific properties such as surface tension (leveling agents), prevent foam (defoamers), or improve pigment dispersion.

## **Data Presentation**

Quantitative data regarding the raw materials and the performance of the resulting coatings are summarized in the tables below for clarity and comparison.

Table 1: Typical Properties of Core Reactants



Property	TMDI (Isomer Mixture)	Glycol (PPG, Mn		
IUPAC Name	1,6-Diisocyanato- 2,2,4(2,4,4)- trimethylhexane	,4(2,4,4)- oxide)		
CAS Number	28679-16-5[8]	25322-69-4	818-61-1	
Molecular Weight	210.27 g/mol [9]	~1000 g/mol	116.12 g/mol	
Туре	Aliphatic Diisocyanate	Polyether Polyol	Hydroxy-functional Acrylate	
NCO Content (%)	~40.0	N/A	N/A	
Hydroxyl Value (mg KOH/g)	N/A	~112	~483	

| Primary Function | Urethane linkage formation, flexibility | Soft segment, flexibility | Acrylate functionality for UV curing |

Table 2: Example UV-Curable Coating Formulations



Component	Formulation A (wt. %)	Formulation B (wt. %)	Formulation C (wt. %)
TMDI-based Urethane Acrylate Oligomer	60.0	50.0	70.0
Isobornyl Acrylate (IBOA)	20.0	25.0	15.0
Hexanediol Diacrylate (HDDA)	15.0	20.0	10.0
Photoinitiator (e.g., TPO)	4.0	4.0	4.0
Leveling Agent (e.g., BYK-333)	1.0	1.0	1.0

| Total | 100.0 | 100.0 | 100.0 |

Table 3: Typical Performance Data of Cured Films

Performance Metric	Test Method	Formulation A	Formulation B	Formulation C
Pencil Hardness	ASTM D3363[10]	F	НВ	н
Adhesion (Crosshatch)	ASTM D3359[10]	5B	5B	4B
Flexibility (Conical Mandrel)	ASTM D522[10]	Pass (3 mm)	Pass (3 mm)	Pass (5 mm)
Solvent Resistance (MEK double rubs)	ASTM D5402	>200	>200	>200
Gloss (60°)	ASTM D523[10]	92	90	95



| UV Resistance (1000 hrs QUV-A) | ASTM G154[10] | No yellowing, >95% gloss retention | No yellowing, >95% gloss retention | No yellowing, >95% gloss retention |

## **Experimental Protocols**

4.1 Protocol for Synthesis of TMDI-based Urethane Acrylate Oligomer

This protocol describes a two-step process for synthesizing a urethane acrylate oligomer. The first step involves forming an NCO-terminated prepolymer, which is then "capped" with a hydroxy-functional acrylate.[4]

#### Materials and Equipment:

- Trimethylhexamethylene diisocyanate (TMDI)
- Polypropylene glycol (PPG, Mn ~1000)
- 2-Hydroxyethyl acrylate (HEA)
- Dibutyltin dilaurate (DBTDL) catalyst
- Four-neck reaction flask with mechanical stirrer, thermometer, nitrogen inlet, and condenser
- Heating mantle
- Titration equipment for NCO content determination

#### Procedure:

- Reactor Setup: Assemble the four-neck flask with the stirrer, thermometer, nitrogen inlet, and condenser. Ensure the system is dry and purged with nitrogen to prevent side reactions with moisture.[11]
- Prepolymer Formation:
  - Charge the PPG-1000 into the reaction flask. Heat to 60°C under a nitrogen blanket with moderate stirring.



- Slowly add the TMDI to the reactor over 30 minutes. An NCO:OH molar ratio of 2:1 is typical for creating an NCO-terminated prepolymer.[4]
- Add 0.01-0.05 wt.% (based on total reactants) of DBTDL catalyst to the mixture.
- Increase the temperature to 75-80°C and maintain for 2-3 hours.
- Monitoring the Reaction:
  - Periodically take samples and determine the free NCO content via titration (e.g., ASTM D2572).
  - The reaction is complete when the experimental NCO content matches the theoretical value for the prepolymer. Alternatively, monitor the disappearance of the NCO peak (~2270 cm<sup>-1</sup>) using FT-IR spectroscopy.[3]
- Acrylate End-Capping:
  - Cool the reactor to 60-65°C.
  - Slowly add the 2-hydroxyethyl acrylate (HEA) to the prepolymer. The amount of HEA should be stoichiometrically equivalent to the remaining free NCO groups.
  - Maintain the temperature at 70-75°C and continue stirring.
- Completion:
  - Monitor the reaction via FT-IR until the NCO peak at ~2270 cm<sup>-1</sup> has completely disappeared, indicating that all isocyanate groups have reacted.[3][12]
  - Cool the resulting viscous oligomer to room temperature for storage.
- 4.2 Protocol for UV-Curable Coating Formulation

#### Materials and Equipment:

- Synthesized TMDI-based Urethane Acrylate Oligomer
- Reactive diluents (e.g., IBOA, HDDA)



- Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide TPO)
- Leveling agent
- · High-shear mixer or planetary mixer
- Opaque containers for storage

#### Procedure:

- In a suitable mixing vessel, add the synthesized TMDI-based oligomer.
- While stirring, add the reactive diluents (IBOA and HDDA) sequentially. Mix until the system is homogeneous. The diluents will reduce the viscosity of the oligomer.
- In a separate, smaller container, pre-dissolve the photoinitiator in a portion of the reactive diluent mixture. This ensures complete dissolution.
- Add the photoinitiator solution to the main batch and mix thoroughly.
- Add the leveling agent and any other additives dropwise while mixing.
- Continue mixing for 15-20 minutes to ensure a completely homogeneous formulation.
- Transfer the final formulation to an opaque, sealed container to protect it from ambient light exposure.
- 4.3 Protocol for Coating Application and Curing

#### Materials and Equipment:

- Substrate for coating (e.g., glass panels, wood, plastic)
- Film applicator or bar coater
- UV curing system (e.g., medium-pressure mercury lamp or UV-LED)
- Radiometer to measure UV dose and intensity

## Methodological & Application





#### Procedure:

- Substrate Preparation: Ensure the substrate is clean, dry, and free of any contaminants like dust or grease.
- Application: Apply the formulated coating onto the substrate using a film applicator to achieve a consistent wet film thickness (e.g., 50 μm).
- Curing: Immediately pass the coated substrate under the UV lamp. The required UV dose will depend on the formulation, film thickness, and photoinitiator used. A typical dose might be 500-1000 mJ/cm<sup>2</sup>.
- Assessment of Cure: A simple initial test for cure is a thumb twist or fingernail scratch test; a
  fully cured coating should be hard and not easily marred.[13] For quantitative analysis,
  proceed to the characterization protocols.

#### 4.4 Protocol for Cured Film Characterization

- Pencil Hardness (ASTM D3363): This test measures the scratch hardness of the coating. A
  set of calibrated pencils of increasing hardness (from 6B to 6H) are pushed across the
  surface at a 45° angle. The reported hardness is that of the hardest pencil that does not
  scratch or gouge the film.[10][13]
- Cross-Hatch Adhesion (ASTM D3359): A lattice pattern is cut through the coating to the substrate. A specified pressure-sensitive tape is applied over the lattice and then rapidly pulled off. Adhesion is rated on a scale from 5B (no detachment) to 0B (severe detachment).
   [10][14]
- Solvent Resistance (MEK Rub Test ASTM D5402): A cloth saturated with methyl ethyl ketone (MEK) is rubbed back and forth over the coating surface with consistent pressure.
   The number of "double rubs" until the coating is broken through to the substrate is recorded.
   This indicates the degree of cross-linking and chemical resistance.
- Gloss Measurement (ASTM D523): A gloss meter is used to measure the specular reflectance of the coating surface at a specific angle (commonly 20°, 60°, or 85°). This quantifies the "shininess" of the surface.[10]



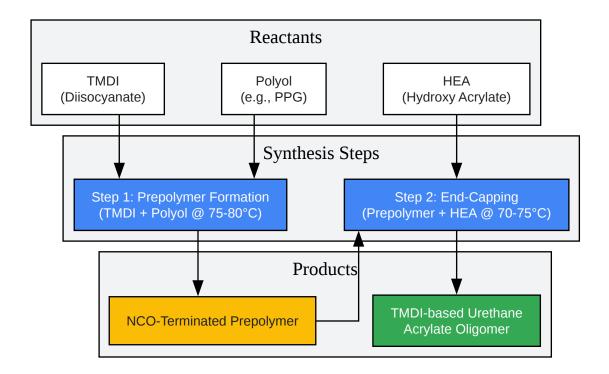




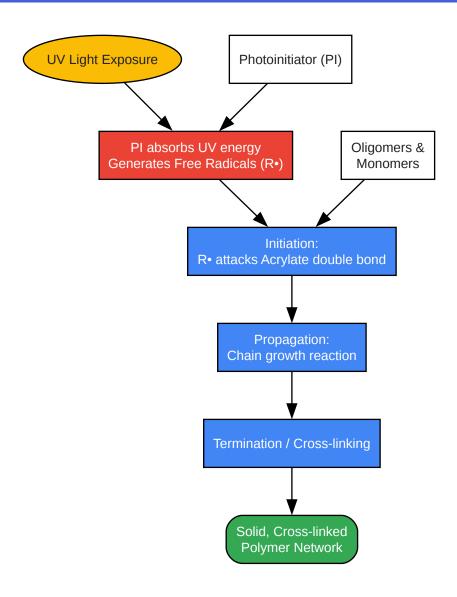
UV Resistance / Accelerated Weathering (ASTM G154): Coated panels are placed in a QUV accelerated weathering tester, which exposes them to cycles of UV light (UVA-340 lamps are common) and moisture condensation to simulate outdoor exposure.[10] Changes in gloss, color (yellowness index), and physical integrity are measured over time (e.g., 1000 hours). [15][16]

## **Visualizations**

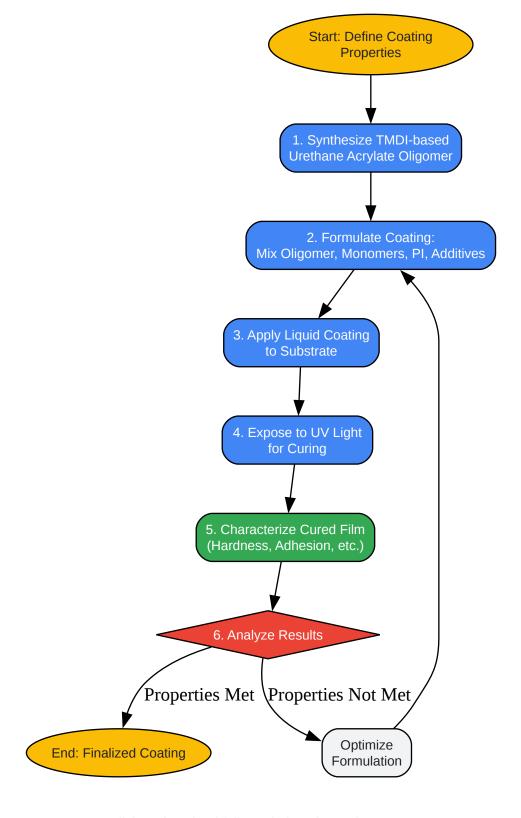












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